3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is an organic compound characterized by the presence of a sulfanyl group attached to a propane-1,2-dithiol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol typically involves the reaction of 2-methylthiophenol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the electrophilic carbon atoms of 1,2-dichloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the treatment of certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol involves its interaction with various molecular targets, particularly those containing thiol groups. The compound can form disulfide bonds with thiol-containing proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid: Another thiol-containing compound used as a chelating agent.
Propane-1,3-dithiol: A similar compound with two thiol groups but lacking the sulfanyl group.
Uniqueness
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiol-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
66989-19-3 |
---|---|
Molecular Formula |
C10H14S3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)sulfanylpropane-1,2-dithiol |
InChI |
InChI=1S/C10H14S3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
RLOILGWWDMARQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.